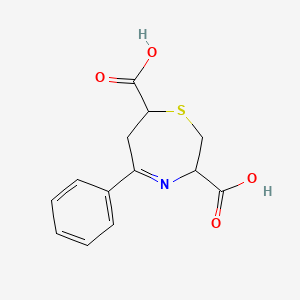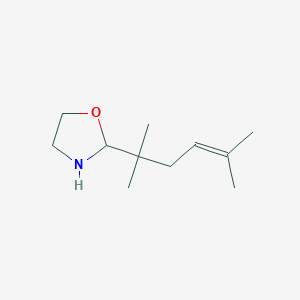
2-(1,1,4-trimethyl-3-penten-1-yl)-1,3-oxazolidine
Übersicht
Beschreibung
2-(1,1,4-trimethyl-3-penten-1-yl)-1,3-oxazolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxazolidine family and is commonly used in organic synthesis reactions.
Wirkmechanismus
The mechanism of action of 2-(1,1,4-trimethyl-3-penten-1-yl)-1,3-oxazolidine is not fully understood. However, it is believed that this compound acts as a chiral auxiliary by facilitating the formation of chiral centers in organic molecules. It may also act as a ligand in metal-catalyzed reactions by coordinating with metal ions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2-(1,1,4-trimethyl-3-penten-1-yl)-1,3-oxazolidine. However, some studies have shown that this compound may have potential applications in the field of medicine. For example, it has been shown to have antibacterial properties and may be effective against certain strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(1,1,4-trimethyl-3-penten-1-yl)-1,3-oxazolidine in lab experiments is its high yield synthesis method. Additionally, this compound is relatively easy to handle and has a long shelf life. However, one limitation is that there is limited research on its biochemical and physiological effects, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on 2-(1,1,4-trimethyl-3-penten-1-yl)-1,3-oxazolidine. One potential direction is to investigate its potential applications in the field of medicine, particularly as an antibacterial agent. Additionally, further research could be conducted on its mechanism of action and its potential applications in organic synthesis reactions. Finally, research could be conducted to explore the potential use of this compound as a ligand in metal-catalyzed reactions.
Wissenschaftliche Forschungsanwendungen
2-(1,1,4-trimethyl-3-penten-1-yl)-1,3-oxazolidine has been extensively studied for its potential applications in various fields. In organic synthesis, this compound has been used as a chiral auxiliary in asymmetric synthesis reactions. It has also been used as a ligand in metal-catalyzed reactions and as a reagent in the preparation of various compounds.
Eigenschaften
IUPAC Name |
2-(2,5-dimethylhex-4-en-2-yl)-1,3-oxazolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-9(2)5-6-11(3,4)10-12-7-8-13-10/h5,10,12H,6-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQVDACLHDCZIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C)(C)C1NCCO1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylhex-4-en-2-yl)-1,3-oxazolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



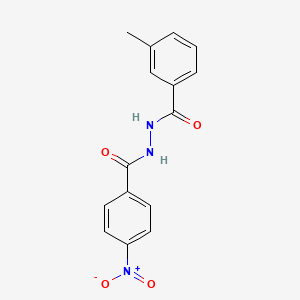
![N-[1-(3-methoxybenzyl)-3-piperidinyl]-2-(1-pyrrolidinylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B3820983.png)
![2-acetyl-1-naphthyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B3820988.png)
![ethyl N,O-bis(bicyclo[4.1.0]hept-7-ylcarbonyl)tyrosinate](/img/structure/B3820998.png)

![5-[(1,3-benzodioxol-5-ylmethylene)amino]-2-hydroxybenzoic acid](/img/structure/B3821022.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-[1-(3-methoxyphenyl)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B3821023.png)
![imidazo[1,2-a]pyridin-2-yl(methoxyimino)acetic acid](/img/structure/B3821039.png)
![8-(3,4-dihydroisoquinolin-2(1H)-ylacetyl)-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3821047.png)
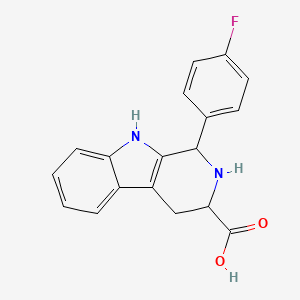

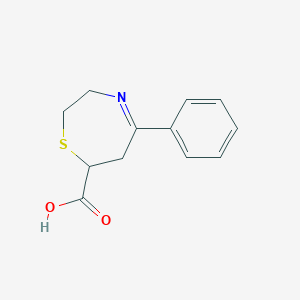
![2-cyclohexyl-5-(4-methoxyphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B3821089.png)
